molecular formula C14H11BrClNO2 B13713742 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid

2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid

Cat. No.: B13713742
M. Wt: 340.60 g/mol
InChI Key: JKFQPXGORVPUQH-UHFFFAOYSA-N
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Description

2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound is part of a family of specialized anilino benzoic acid derivatives utilized as building blocks in the synthesis of more complex molecules . Its structure, which incorporates bromo, chloro, and acetic acid functional groups, makes it a versatile precursor for constructing potential pharmacologically active compounds. Related structural analogs, such as its methyl ester and tert-butyl ester derivatives, are well-established in research settings, indicating its role as a key scaffold in organic synthesis . The compound is strictly intended for laboratory research purposes. It is not certified for human or veterinary diagnostic or therapeutic use. Researchers can request a Certificate of Analysis (COA) and consult the Safety Data Sheet (SDS) for detailed handling, storage, and safety information.

Properties

Molecular Formula

C14H11BrClNO2

Molecular Weight

340.60 g/mol

IUPAC Name

2-[3-(2-bromoanilino)-4-chlorophenyl]acetic acid

InChI

InChI=1S/C14H11BrClNO2/c15-10-3-1-2-4-12(10)17-13-7-9(8-14(18)19)5-6-11(13)16/h1-7,17H,8H2,(H,18,19)

InChI Key

JKFQPXGORVPUQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC(=C2)CC(=O)O)Cl)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid

General Synthetic Strategy

The synthesis typically involves constructing the substituted aromatic amine intermediate followed by acetic acid functionalization at the α-position. The key steps include:

  • Preparation of the halogenated aromatic amine intermediate (2-bromophenyl-amino-4-chlorophenyl derivative).
  • Introduction of the acetic acid moiety via acylation or substitution reactions.
  • Final purification and isolation of the target compound.

Detailed Synthetic Routes

Formation of the Aromatic Amine Intermediate

The aromatic amine is prepared by coupling 2-bromophenylamine with a 4-chlorophenyl derivative, often via nucleophilic aromatic substitution or palladium-catalyzed amination reactions. The bromine and chlorine substituents are retained during this step to ensure regioselectivity.

Acylation with Chloroacetic Acid Derivatives

The amino intermediate undergoes acylation using chloroacetyl chloride or related chloroacetyl derivatives to introduce the acetic acid precursor functionality. This step is typically performed in an aprotic solvent such as toluene, dichloromethane, or N,N-dimethylformamide, in the presence of an organic base like triethylamine or pyridine to neutralize generated HCl.

Halogenation and Cyclization Steps

Halogenation can be employed to activate the intermediate for further cyclization or substitution reactions. For example, halogenation with bromine or iodine reagents under controlled temperatures (-15°C to +55°C) facilitates the formation of reactive intermediates. Cyclization reactions to form piperazine or related heterocycles may be carried out in solvents such as toluene or dimethyl sulfoxide at elevated temperatures (120°C to 130°C) using bases like potassium carbonate or diisopropylethylamine.

Hydrolysis to the Target Acetic Acid

The final step involves hydrolysis of the acetamide or ester intermediates to yield the free acetic acid. Acidic hydrolysis using aqueous sulfuric acid or hydrobromic acid at 80°C to 85°C is preferred. The process also allows recovery of amine byproducts for recycling.

Reaction Conditions and Reagents

Step Reagents/Conditions Solvent(s) Temperature Range Notes
Amination 2-Bromophenylamine + 4-chlorophenyl derivative Toluene, DMF Ambient to 80°C Pd-catalyzed or nucleophilic substitution
Acylation Chloroacetyl chloride + amine intermediate + base Toluene, dichloromethane 0°C to 25°C Base: triethylamine, pyridine
Halogenation Bromine/Iodine or sulfonyl chlorides Toluene, DMSO -15°C to +55°C Controlled addition to avoid over-halogenation
Cyclization Base (K2CO3, DIPEA) Toluene, DMF, DMSO 120°C to 130°C N,N-Diisopropylamine can serve as both solvent/base
Hydrolysis (acidic) Aqueous H2SO4 or HBr Water 80°C to 85°C Acidic hydrolysis preferred for high yield

In-Depth Research Findings and Analysis

Solvent and Base Selection

  • Aromatic solvents such as toluene and benzene provide an inert medium for acylation and cyclization steps, facilitating high yields.
  • Aprotic polar solvents like N,N-dimethylformamide and dimethyl sulfoxide enhance solubility of polar intermediates.
  • Organic bases such as triethylamine and diisopropylethylamine efficiently neutralize acids formed during acylation and cyclization.
  • Inorganic bases like potassium carbonate and sodium carbonate are preferred for cyclization and halogenation stages to maintain mild basic conditions.

Temperature Control

  • Low temperatures during halogenation (-15°C to +55°C) prevent side reactions and over-halogenation.
  • Elevated temperatures (120°C to 130°C) during cyclization promote ring closure without decomposition.
  • Hydrolysis temperatures (80°C to 85°C) ensure efficient cleavage of acetamide bonds to yield the free acid.

Yield Optimization and Purification

  • Use of stoichiometric base amounts and controlled addition of reagents improves selectivity.
  • Post-reaction neutralization with bases like sodium hydroxide or triethylamine facilitates work-up.
  • Purification via recrystallization or chromatographic techniques ensures high purity of the final compound.

Summary Table of Preparation Steps

Step No. Reaction Description Key Reagents & Conditions Expected Outcome
1 Amination of 4-chlorophenyl derivative 2-Bromophenylamine, Pd catalyst or nucleophilic route Formation of 2-[3-[(2-bromophenyl)amino]-4-chlorophenyl] intermediate
2 Acylation with chloroacetyl chloride Chloroacetyl chloride, triethylamine, toluene Introduction of acetic acid precursor
3 Halogenation or mesylation Bromine, iodine, or sulfonyl chlorides, low temp Activation for cyclization
4 Cyclization Base (K2CO3, DIPEA), high temperature (120-130°C) Formation of piperazine or related ring
5 Acidic hydrolysis Aqueous H2SO4 or HBr, 80-85°C Final 2-[3-[(2-bromophenyl)amino]-4-chlorophenyl]acetic acid

Chemical Reactions Analysis

Types of Reactions

2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the bromine or chlorine atoms under specific conditions.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modifies.

    Pathways Involved: The compound may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic Acid (CAS 53808-88-1)
  • Structure : Features a pyrazole ring substituted with a 4-chlorophenyl group and an acetic acid chain.
  • Molecular Weight : 312.76 g/mol (vs. estimated ~350–370 g/mol for the target compound).
  • The absence of a bromine substituent may reduce steric hindrance and alter electronic properties .
2-{[(4-Bromophenyl)carbamoyl]amino}acetic Acid (CAS 3744-13-6)
  • Structure : Contains a carbamoyl linker between the 4-bromophenyl group and the acetic acid.
  • Molecular Weight : 273.09 g/mol.
  • However, the substitution pattern (4-bromo vs. 2-bromo in the target compound) may lead to divergent biological activity .
{4-[(2-Chlorobenzyl)amino]phenyl}acetic Acid (CAS 656815-56-4)
  • Structure: A 2-chlorobenzylamino group attached to a phenylacetic acid.
  • Molecular Weight : 275.73 g/mol.
  • Key Differences: The benzylamino group vs. the phenylamino group in the target compound alters flexibility and electron distribution. The 2-chloro substituent may confer different steric effects compared to the 4-chloro in the target .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Solubility Trends
Target Compound C₁₄H₁₂BrClNO₂ ~350–370 (estimated) 2-Br, 4-Cl on phenyl, acetic acid ~3.5 Low in water, moderate in DMSO
2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic Acid C₁₇H₁₃ClN₂O₂ 312.76 Pyrazole, 4-Cl, acetic acid 3.1 Low water solubility
2-{[(4-Bromophenyl)carbamoyl]amino}acetic Acid C₉H₉BrN₂O₃ 273.09 Carbamoyl, 4-Br, acetic acid 2.8 Moderate in polar solvents

*LogP values estimated using analogous structures.

Biological Activity

Overview

2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic acid is a complex organic compound with the molecular formula C14H11BrClNO2C_{14}H_{11}BrClNO_2 and a molecular weight of approximately 340.60 g/mol. This compound is characterized by the presence of a bromine atom, a chlorine atom, and an amino group attached to a phenyl ring. Its unique structure suggests potential biological activities, particularly in anti-inflammatory and analgesic applications.

Anti-inflammatory Properties

Research indicates that 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic acid exhibits notable anti-inflammatory effects. It is believed to interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary studies have demonstrated its ability to inhibit COX activity, thereby reducing inflammation and pain associated with conditions such as arthritis.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects. The structural components of 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic acid suggest that it may modulate pain pathways by interacting with various receptors involved in pain perception.

Antimicrobial Activity

Emerging evidence also points to antimicrobial properties of this compound. It has shown effectiveness against certain bacterial strains, indicating potential applications in treating infections.

The mechanism of action for 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic acid involves:

  • Binding Affinity : The compound may bind to specific enzymes and receptors, influencing biochemical pathways related to inflammation and microbial growth.
  • Pathway Modulation : It is thought to modulate pathways that regulate pain and inflammation, potentially enhancing therapeutic efficacy while minimizing side effects.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(3-Amino-4-bromophenyl)acetic acid Contains bromine and amino groupsAnti-inflammatory properties
Diclofenac Phenylacetic acid structureWidely used NSAID
2-[4-Chloroanilino]acetic Acid Similar amino substitution patternPotential analgesic effects

The unique combination of halogen substitutions (bromine and chlorine) along with the amino group in 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic acid enhances its interaction with biological targets compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry.

Case Studies and Research Findings

  • Inflammation Models : In animal models of inflammation, administration of 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic acid resulted in significant reductions in inflammatory markers, supporting its potential as an anti-inflammatory agent.
  • Pain Management Studies : Clinical studies have indicated that this compound may provide effective pain relief comparable to traditional analgesics, making it a candidate for further clinical trials.
  • Microbial Inhibition Tests : Laboratory tests demonstrated that 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic acid exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling of 2-bromophenylamine with 4-chlorophenylacetic acid derivatives. Key steps include refluxing intermediates (e.g., hydrazinecarbothioamides) with KOH in water or 2-propanol, followed by neutralization with acetic acid . Optimization strategies:

  • Stoichiometric control : Maintain a 1:2 molar ratio of hydrazinecarbothioamide to KOH to ensure complete cyclization .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity products .
  • Yield improvement : Monitor reaction progress via TLC and adjust reflux time (typically 6–12 hours) to minimize side products .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • Elemental analysis (CHNS) : Validate empirical formula and purity (>95%) using instruments like the Elementar Vario L cube .
  • NMR spectroscopy : Record 1H^1H-NMR (400 MHz, DMSO-d6d_6) to confirm aromatic proton environments and amine/acetate functional groups. Compare chemical shifts with computational predictions (e.g., ADVASP™ Analyzer) .
  • GC-MS : Detect impurities (<5%) using Agilent 7890B with a 5977B MS detector, particularly for intermediates like triazole-thiones .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational modeling results?

  • Methodological Answer :

  • Solvent effects : Ensure computational models account for DMSO-d6d_6 solvent interactions, which may shift proton signals .
  • Conformational analysis : Use density functional theory (DFT) to evaluate low-energy conformers and compare with observed coupling constants .
  • Cross-validation : Validate predictions with 13C^{13}C-NMR or 2D-COSY to resolve overlapping peaks in aromatic regions .

Q. What strategies are recommended for studying the compound’s reactivity in nucleophilic substitution or coupling reactions?

  • Methodological Answer :

  • Kinetic studies : Monitor reactions (e.g., Suzuki-Miyaura coupling) via HPLC to determine rate constants under varying temperatures (25–80°C) and catalysts (Pd(PPh3_3)4_4) .
  • Intermediate trapping : Use quenching agents (e.g., acetic acid) to isolate reactive intermediates like bromo-substituted triazoles for X-ray crystallography .
  • Substituent effects : Compare reactivity with analogs (e.g., 4-fluoro or 4-methyl derivatives) to assess electronic influences .

Q. How can the biological activity of this compound be systematically evaluated in enzyme inhibition assays?

  • Methodological Answer :

  • In vitro assays : Use fluorescence-based assays (e.g., trypsin inhibition) with IC50_{50} determination. Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent interference .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM, using positive controls (e.g., E-64 for cysteine proteases) .
  • Structural analogs : Synthesize salts (e.g., KHCO3_3 or NaHCO3_3 adducts) to enhance solubility and compare activity profiles .

Data Interpretation & Contradiction Analysis

Q. How should researchers address inconsistencies in mass spectrometry (MS) and elemental analysis data?

  • Methodological Answer :

  • Ionization artifacts : Check for in-source fragmentation in GC-MS (e.g., loss of CO2_2 from acetate groups) and adjust ionization parameters (EI vs. ESI) .
  • Isotopic patterns : Confirm bromine (1:1 79Br/81Br^{79}Br/^{81}Br) and chlorine (3:1 35Cl/37Cl^{35}Cl/^{37}Cl) isotopic ratios in MS spectra to rule out impurities .
  • Replicate analysis : Perform triplicate elemental analysis to ensure <0.3% deviation in CHNS values .

Experimental Design for Mechanistic Studies

Q. What experimental approaches are suitable for elucidating the reaction mechanism of amino-chlorophenyl coupling?

  • Methodological Answer :

  • Isotopic labeling : Use 15N^{15}N-labeled 2-bromophenylamine to track nitrogen incorporation via 15N^{15}N-NMR .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map potential energy surfaces for intermediates like hydrazinecarbothioamides .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

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